2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride
Description
Properties
IUPAC Name |
2-ethyl-2-(trifluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-2-6(7(8,9)10)5-11-3-4-12-6;/h11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBTTXVITRKBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCO1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with ethyl and trifluoromethyl substituents under controlled conditions. One common method includes the use of trifluoromethylation reagents and ethylating agents in the presence of a base to facilitate the substitution reactions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps such as crystallization or distillation are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride" are not available within the provided search results, the following information can be reported:
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride is an organic compound .
Names and Identifiers:
- CAS Number: 2044870-93-9
- Molecular Formula: C7H13ClF3NO
- Molecular Weight: 219.63
- IUPAC Name: 2-ethyl-2-(trifluoromethyl)morpholine; hydrochloride
- PubChem CID: 126838153
Safety and Hazards:
- GHS Classification: According to one company's notification to the ECHA C&L Inventory, the compound has the following classifications :
- Harmful if swallowed, in contact with skin, or inhaled
- Causes skin and serious eye irritation
- May cause respiratory irritation
- Hazard Codes:
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation
Other Morpholine Derivatives:
The search results also mention other morpholine derivatives and their applications:
- 4-(2-Chloroethyl)morpholine hydrochloride (MOC) Used as a raw material in the manufacture of industrial organic chemicals and as an intermediate for the synthesis of pharmaceuticals, such as floredil, morinamide, nimorazole, and pholcodine. It is also used as an agrochemical and dyestuff intermediate .
- 4-(2-Hydrazino-2-oxoethyl)-4-methylmorpholine-4-iumchloride (HMMC) This is used as a pharmaceutical intermediate .
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Fluorinated Substituents
(a) (2S)-2-(Trifluoromethyl)morpholine Hydrochloride
- CAS No.: 1394909-69-3
- Molecular Formula: C₅H₉ClF₃NO
- Molecular Weight : 191.58 g/mol
- The stereochemistry (S-configuration) may influence chiral interactions in biological systems .
(b) 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine
- Molecular Formula: C₅F₁₁NO (inferred from naming convention)
- Key Differences : Extensive fluorination increases lipophilicity and chemical inertness. The absence of a hydrochloride salt may reduce aqueous solubility compared to the target compound .
(c) 4-(2-Chloroethyl)morpholine Hydrochloride
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2-Ethyl-2-(trifluoromethyl)morpholine HCl | 2044870-93-9 | C₇H₁₃ClF₃NO | 219.63 | Ethyl, trifluoromethyl, HCl | High polarity, potential metabolic stability |
| (2S)-2-(Trifluoromethyl)morpholine HCl | 1394909-69-3 | C₅H₉ClF₃NO | 191.58 | Trifluoromethyl, HCl | Chiral center, lower steric hindrance |
| 4-(2-Chloroethyl)morpholine HCl | Not provided | C₆H₁₃Cl₂NO | ~192.53 | Chloroethyl, HCl | Reactive chloroethyl group |
| 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine | Not provided | C₅F₁₁NO | ~295.05 | Octafluoro, trifluoromethyl | Extreme lipophilicity, low solubility |
Key Research Findings and Inferences
Impact of Substituents on Physicochemical Properties
Toxicological Considerations
- Limited data exist for the target compound’s toxicity, as noted in . In contrast, Thiophene fentanyl hydrochloride () shares a similar lack of toxicological profiling, highlighting the need for caution in handling fluorinated morpholines.
Biological Activity
2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride (CAS No. 2044870-93-9) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a trifluoromethyl group and an ethyl moiety. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable pharmacophore in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds containing the trifluoromethyl group can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl morpholines can inhibit bacterial growth, particularly against strains of Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The exact mechanism by which 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in bacterial metabolism or cell wall synthesis . The trifluoromethyl group may also enhance binding affinity due to its electron-withdrawing properties, influencing the compound's interaction with biological macromolecules.
Study on Antimycobacterial Activity
A phenotypic screening study evaluated the antitubercular potential of various compounds, including derivatives of morpholine. Although 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride was not the primary focus, related compounds showed promising activity against Mycobacterium tuberculosis, indicating that similar structures may hold therapeutic value .
In Vivo Efficacy
In vivo studies assessing the efficacy of related compounds demonstrated varying degrees of success in reducing bacterial load in animal models. For example, a compound structurally similar to 2-Ethyl-2-(trifluoromethyl)morpholine was tested in BALB/c mice infected with Mtb, revealing that while some derivatives showed reduced lung burdens compared to untreated controls, others did not exhibit significant efficacy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of trifluoromethyl-containing morpholines suggests good metabolic stability, which is crucial for therapeutic applications. Toxicological assessments are essential for determining safety profiles; however, specific data on 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride remains limited.
Q & A
Q. What first-aid measures are critical for accidental exposure?
- Methodological Answer : Immediate steps include:
- Inhalation : Move to fresh air; consult a physician if respiratory distress occurs.
- Skin contact : Wash with soap/water; remove contaminated clothing.
- Documentation : Provide safety data sheets (SDS) to medical personnel, emphasizing hydrochloride salt reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
